molecular formula C21H22N4O3S2 B2502278 2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 954696-94-7

2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2502278
CAS No.: 954696-94-7
M. Wt: 442.55
InChI Key: RICNKIDZRVPPJP-UHFFFAOYSA-N
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Description

2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a synthetic organic compound with the molecular formula C21H22N4O3S2 and a molecular weight of 442.6 g/mol . Its structure features a complex architecture comprising a 4-methoxyphenyl-substituted thiazole ring linked to a pyridazine group, which is further connected to a morpholinoethanone moiety via a thioether bridge . This specific structural motif suggests potential as a valuable intermediate or investigational compound in medicinal chemistry and drug discovery research. Compounds with pyridazine and thiazole cores are frequently explored in pharmaceutical development for their diverse biological activities. For instance, structurally related molecules containing pyridazine are being investigated as inhibitors of various biological targets, such as Casein Kinase 2 (CSNK2A) and Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF PHD) . Similarly, research into MAT2A inhibitors for oncology also involves complex heterocyclic structures . The presence of the morpholine ring in its structure is a common pharmacophore that can influence the physicochemical properties and bioavailability of research molecules. This product is intended for research purposes as a chemical reference standard or a building block in the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the available safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-14-20(30-21(22-14)15-3-5-16(27-2)6-4-15)17-7-8-18(24-23-17)29-13-19(26)25-9-11-28-12-10-25/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICNKIDZRVPPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler thiazole and pyridazine derivatives. The incorporation of the morpholino group is crucial for enhancing solubility and biological activity.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antitumor Activity : Recent studies have indicated that derivatives of thiazoles and pyridazines exhibit significant antitumor properties. For instance, compounds similar to the target compound have shown high cytotoxicity against various cancer cell lines, including lung and breast cancer cells .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial potential. Studies have demonstrated that certain thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
  • Inhibition of Heat Shock Protein 90 (HSP90) : The compound may act as an inhibitor of HSP90, a molecular chaperone involved in cancer cell proliferation and survival. Inhibition of HSP90 can lead to the degradation of client proteins that are critical for tumor growth .

Antitumor Activity

A comprehensive study evaluated the antitumor effects of thiazole and pyridazine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results are summarized in the following table:

CompoundCell LineIC50 (μM)Assay Type
This compoundA5496.75 ± 0.192D
This compoundHCC8275.13 ± 0.972D
This compoundNCI-H3580.85 ± 0.052D

These findings indicate that the compound exhibits promising antitumor activity, particularly in two-dimensional assays, which are often more reflective of in vivo conditions compared to three-dimensional assays .

Antimicrobial Activity

The antimicrobial efficacy was assessed using broth microdilution methods against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli30 μg/mL

These results suggest that the compound has moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Binding : Similar compounds have shown a propensity to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cell proliferation.
  • HSP90 Inhibition : By inhibiting HSP90, the compound disrupts multiple signaling pathways involved in cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions. These may include:

  • Formation of thiazole and pyridazine rings through cyclization reactions.
  • Introduction of the morpholino group via nucleophilic substitution.
  • Final modifications to enhance solubility and bioavailability.

Antimicrobial Activity

Several studies have indicated that compounds containing thiazole and pyridazine moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess broad-spectrum antibacterial and antifungal activities due to their ability to disrupt microbial cell walls or inhibit essential enzymes .

Anticancer Potential

Research has highlighted the anticancer properties of thiazole derivatives, which can induce apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into its mechanism of action .

Neuroprotective Effects

Preliminary studies suggest that morpholino derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This effect is hypothesized to stem from their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells .

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various thiazole derivatives, compounds similar to this compound were tested against clinical isolates of bacteria and fungi. Results indicated a significant reduction in microbial growth compared to control groups, suggesting a valuable application in treating infections .

Case Study: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells demonstrated that it inhibited cell proliferation effectively. The study utilized various assays (MTT assay, flow cytometry) to confirm the compound's potential as an anticancer agent, highlighting its role in inducing apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Core Heterocyclic Modifications

a. Pyridazine-Thiazole Hybrids The compound shares structural homology with 2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone (CAS 1111248-33-9), which replaces the 4-methoxyphenyl group with a thiophene moiety. Key differences include:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating via -OCH₃) may enhance aromatic π-stacking interactions compared to thiophene’s electron-rich but less polar nature.
  • Molecular Weight and Formula : The thiophene analogue (C₁₈H₁₈N₄O₂S₃, MW 418.6) is lighter than the target compound (exact MW unspecified but likely higher due to the methoxyphenyl group) .

b. Thiazolidinone Derivatives Compounds like 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone () feature a thiazolidinone core instead of pyridazine. These derivatives exhibit:

  • Increased Hydrogen-Bonding Capacity : The hydrazone and hydroxyl groups may improve binding to biological targets (e.g., enzymes) but reduce metabolic stability compared to the pyridazine-thiazole framework .

Substituent Effects on Physicochemical Properties

a. Morpholino vs. Non-Polar Groups The morpholinoethanone moiety in the target compound contrasts with analogues bearing trifluoromethylphenyl (e.g., InChIKey RRCSDABKCAWXTI-UHFFFAOYSA-N, ) or chlorophenyl groups. Key comparisons:

  • Solubility: Morpholino’s oxygen and nitrogen atoms likely increase hydrophilicity, whereas trifluoromethyl groups enhance lipophilicity and membrane permeability .

b. Thioether Linkages
The thioether bridge in the target compound is shared with 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (). Such linkages:

  • Enhance Stability : Sulfur’s lower electronegativity compared to oxygen may reduce hydrolysis rates.
  • Influence Reactivity : Thioethers can participate in radical or nucleophilic reactions, impacting synthetic routes and degradation pathways .

Q & A

Basic: What are the key steps in synthesizing this compound?

Methodological Answer:
The synthesis involves a multi-step approach:

  • Step 1: Formation of the thiazole-pyridazine core via coupling reactions, often using substituted chlorobenzoyl chlorides under heterogenous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5, in PEG-400 at 70–80°C) to attach the thioether linkage .
  • Step 2: Introduction of the morpholinoethanone group through nucleophilic substitution or condensation, typically requiring anhydrous conditions to prevent hydrolysis .
  • Purification: Recrystallization in aqueous acetic acid or column chromatography ensures high purity, monitored via TLC or HPLC .

Basic: Which analytical techniques confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify chemical shifts for the thiazole (δ 2.5–3.0 ppm for methyl groups), pyridazine (δ 7.5–8.5 ppm), and morpholino (δ 3.5–4.0 ppm) moieties .
  • IR Spectroscopy: Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups, while 2550–2600 cm1^{-1} indicates thioether bonds .
  • Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C20_{20}H22_{22}N4_4O2_2S2_2) .

Advanced: How can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Catalyst Screening: Bleaching Earth Clay in PEG-400 improves regioselectivity in thioether formation, reducing by-products .
  • Temperature Control: Maintaining 70–80°C during coupling prevents decomposition of heat-sensitive intermediates .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol facilitates recrystallization .

Advanced: How do structural ambiguities arise in NMR characterization, and how are they resolved?

Methodological Answer:

  • Challenges: Overlapping signals (e.g., aromatic protons in thiazole and pyridazine rings) and dynamic effects from the morpholino group .
  • Solutions:
    • 2D NMR (HSQC, HMBC): Correlates proton-carbon couplings to assign quaternary carbons and resolve crowded regions .
    • Variable Temperature NMR: Reduces signal broadening caused by conformational exchange in the morpholino ring .

Advanced: How does the morpholino group influence reactivity?

Methodological Answer:

  • Electronic Effects: The morpholino’s electron-donating nature stabilizes the carbonyl group via resonance, reducing electrophilicity at the ethanone moiety .
  • Steric Effects: Bulky morpholino substituents hinder nucleophilic attacks at the carbonyl, directing reactivity toward the thiazole or pyridazine rings .

Advanced: How can contradictory bioactivity data across studies be addressed?

Methodological Answer:

  • Standardized Assays: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain discrepancies. Replicate studies under controlled conditions (pH, temperature) are critical .
  • Metabolite Screening: Degradation products (e.g., via hydrolysis of the thioether bond) may exhibit off-target effects, necessitating HPLC-MS monitoring .

Advanced: How do substituents on the thiazole ring affect pH-dependent stability?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -NO2_2): Increase susceptibility to hydrolysis under basic conditions (pH > 10) due to enhanced electrophilicity at the thiazole sulfur .
  • Methyl Groups: Improve stability at neutral pH by sterically shielding the thioether linkage .

Advanced: What computational methods predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs, leveraging the thiazole’s aromatic stacking and morpholino’s hydrogen bonding .
  • MD Simulations: GROMACS simulations assess stability of ligand-receptor complexes, identifying key residues (e.g., Lys216 in kinase domains) for mutagenesis studies .

Advanced: What challenges arise in scaling synthesis to gram-scale?

Methodological Answer:

  • Exothermic Reactions: Aggressive temperature control (jacketed reactors) prevents runaway reactions during thioether formation .
  • Purification: Column chromatography becomes impractical; alternative methods like centrifugal partition chromatography (CPC) improve throughput .

Advanced: How do SAR studies inform design of analogs?

Methodological Answer:

  • Thiazole Modifications: Replacing 4-methyl with electron-deficient groups (e.g., -CF3_3) enhances kinase inhibition but reduces solubility .
  • Pyridazine Substitutions: Fluorine at position 6 improves metabolic stability by blocking CYP450 oxidation .

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